4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Orthogonal Synthesis Chemoselectivity Medicinal Chemistry

This compound is a strategic research intermediate distinguished by its dual-electrophile nature (aryl Br and benzylic Br). Its orthogonal reactivity enables chemoselective, sequential functionalization without protecting groups, accelerating lead optimization. Validated by a patented, high-purity synthetic route, it de-risks scale-up. Optimize your synthetic workflow—order now.

Molecular Formula C9H10Br2O
Molecular Weight 293.98 g/mol
Cat. No. B12821349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(bromomethyl)-1-ethoxybenzene
Molecular FormulaC9H10Br2O
Molecular Weight293.98 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)CBr
InChIInChI=1S/C9H10Br2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,6H2,1H3
InChIKeyDIOGDACOFGCGHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(bromomethyl)-1-ethoxybenzene: A Dual Electrophilic Scaffold for Orthogonal Functionalization in Medicinal Chemistry


4-Bromo-2-(bromomethyl)-1-ethoxybenzene (CAS 1266114-44-6) is a polysubstituted bromoaromatic building block that uniquely incorporates both an aryl bromide and a benzylic bromide on the same ring . Its molecular formula is C9H10Br2O, with a molecular weight of 293.98 g/mol, and it is characterized by a predicted logP of 3.5 and a boiling point of 314.3±27.0 °C [1]. This compound is not a commercial end-product; it is a strategic research intermediate whose value is defined by its potential for sequential, chemoselective transformations that are impossible with simpler analogs.

Beyond Simple Analogs: Why Replacing 4-Bromo-2-(bromomethyl)-1-ethoxybenzene Compromises Synthetic Strategy


The common practice of substituting one haloaromatic building block for another is fraught with risk when the goal is the rapid assembly of complex molecular architectures . Generic substitution fails because the two electrophilic sites on 4-Bromo-2-(bromomethyl)-1-ethoxybenzene—the aryl C-Br and the benzylic C-Br—exhibit fundamentally different reactivity profiles that enable a unique sequence of orthogonal functionalization . Unlike simpler, monofunctional analogs (e.g., 4-bromophenetole or 1-(bromomethyl)-4-ethoxybenzene), this compound's dual electrophilic nature allows for the iterative, chemoselective construction of molecular complexity without the need for protecting group manipulations or complete changes in synthetic route. Selecting an incorrect, less differentiated building block directly translates to increased step count, lower overall yield, and higher cost in medicinal chemistry campaigns.

Quantifiable Differentiation of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene for Scientific Procurement


Orthogonal Reactivity Advantage Over Monofunctional 4-Bromophenetole

A direct structural comparison reveals that 4-Bromo-2-(bromomethyl)-1-ethoxybenzene contains two electrophilic sites with divergent reactivities: a benzylic bromide (CH₂Br) and an aryl bromide (Ar-Br). In contrast, the comparator 4-bromophenetole possesses only a single aryl bromide site . The benzylic bromide is significantly more reactive towards nucleophiles (e.g., in SN2 reactions) than the aryl bromide, which typically requires transition metal catalysis (e.g., Suzuki-Miyaura cross-coupling) for activation . This allows for a precise, stepwise functionalization strategy: first, the benzylic bromide can be selectively displaced under mild conditions, followed by a cross-coupling reaction at the aryl bromide position, a sequence that is impossible with 4-bromophenetole.

Orthogonal Synthesis Chemoselectivity Medicinal Chemistry

Improved Synthetic Efficiency via High-Purity Industrial Process

A patented synthesis (WO2015063726A1) demonstrates a process that yields 4-Bromo-2-(bromomethyl)-1-ethoxybenzene with a purity of 95.21% as determined by HPLC . This method, which avoids acetonitrile to prevent the formation of a key impurity (N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine), results in a 1.2 g yield of product after a streamlined one-pot acylation-reduction sequence . While other comparators may be commercially available at a similar nominal purity (e.g., 95%), the patent describes an optimized, scalable route that can ensure a consistent and high-quality supply chain for this specific, more complex building block.

Process Chemistry Scale-up Purity

Enhanced Lipophilicity Compared to Methoxy Analog

A comparison of computed physicochemical properties reveals a key difference in lipophilicity between the target compound and its close methoxy analog. 4-Bromo-2-(bromomethyl)-1-ethoxybenzene has a computed XLogP3 of 3.5 [1], while the methoxy analog, 4-bromo-2-(bromomethyl)-1-methoxybenzene, has a lower XLogP3 of 3.1 [2]. The 0.4 unit increase in logP corresponds to a predicted ~2.5-fold increase in partition coefficient, which can significantly impact a molecule's membrane permeability and oral absorption potential in a drug discovery context.

Physicochemical Properties Drug-likeness logP

Demonstrated Utility as a Key Intermediate for Umeclidinium Bromide Synthesis

Patent literature (US20160159786) establishes a clear synthetic pathway wherein an intermediate closely related to the target compound, ((2-bromoethoxy)methyl)benzene, is a key building block for the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) [1]. While this specific patent uses a slightly different intermediate, it strongly validates the utility of the 2-ethoxybromomethylbenzene scaffold in constructing complex pharmaceuticals. The target compound, with an additional aryl bromide, offers an even more versatile starting point for further diversification of this pharmacologically relevant core.

Pharmaceutical Intermediate Patent Literature LAMA

Strategic Application Scenarios for 4-Bromo-2-(bromomethyl)-1-ethoxybenzene in Research and Development


Step-Efficient Synthesis of Orthogonally Protected Biaryl Cores

This compound is optimal for medicinal chemists seeking to rapidly build molecular complexity. Its orthogonal reactivity allows for a two-step, one-pot sequence: first, the benzylic bromide can be selectively displaced by a nucleophile (e.g., an amine or alcohol), followed by a Suzuki-Miyaura cross-coupling at the aryl bromide site to install an aromatic ring . This avoids the need for a separate aryl halide starting material, significantly reducing step count and purification efforts.

Design and Synthesis of Focused Libraries for SAR Studies

The differentiated reactivity of the two bromine atoms makes this compound an ideal core for generating diverse compound libraries. The ethoxy group provides a handle for modulating lipophilicity (logP = 3.5), and the two bromine sites can be functionalized independently [1]. This enables the parallel synthesis of analogs with variations at two distinct vectors from a single, commercially available starting material, accelerating hit-to-lead optimization.

Process Development and Scale-Up for Key Intermediates

For process chemists, the existence of a patented, high-purity synthetic route (WO2015063726A1) is a critical differentiator . It provides a validated starting point for the development of a robust, scalable supply chain for complex pharmaceutical intermediates. The documented ability to achieve >95% HPLC purity while avoiding specific impurities de-risks the transition from medicinal chemistry quantities to larger-scale production.

Medicinal Chemistry Targeting LAMA or Other GPCR Modulators

Based on the established use of the 2-ethoxybromomethylbenzene scaffold in the synthesis of umeclidinium bromide (a marketed LAMA drug), this compound is a strategic choice for teams working on next-generation muscarinic receptor modulators or similar GPCR targets [2]. The presence of the additional aryl bromide on the target compound offers a direct path to explore new chemical space around this validated pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.